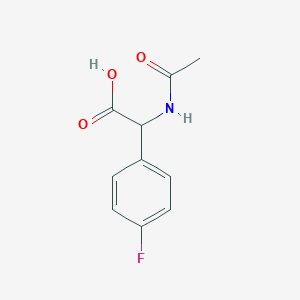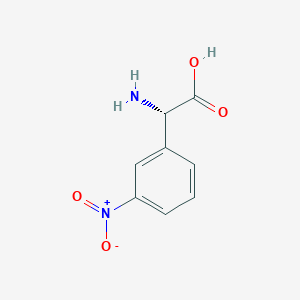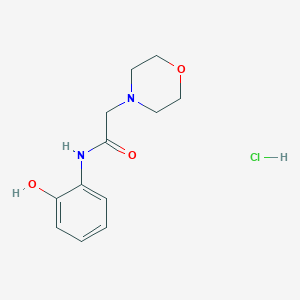
4-Morpholineacetamide, N-(2-hydroxyphenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholineacetamide, N-(2-hydroxyphenyl)-, monohydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as 'MAHMA' and is known for its ability to act as a nitric oxide donor. Nitric oxide is an important signaling molecule in the human body that plays a crucial role in various physiological processes.
Wirkmechanismus
MAHMA acts as a nitric oxide donor, which means that it releases nitric oxide in the body. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The release of nitric oxide by MAHMA can improve blood flow, reduce inflammation, and modulate immune function. Additionally, MAHMA has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
MAHMA has been shown to have various biochemical and physiological effects in the body. The release of nitric oxide by MAHMA can improve blood flow and reduce blood pressure. Additionally, MAHMA has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
MAHMA has several advantages for lab experiments, including its ability to act as a nitric oxide donor and its potential therapeutic properties. However, there are also limitations to using MAHMA in lab experiments. The compound can be difficult to synthesize and purify, which can limit its availability for research. Additionally, the effects of MAHMA can be dose-dependent, which can make it challenging to determine the optimal concentration for experiments.
Zukünftige Richtungen
There are several future directions for research on MAHMA. One area of interest is the potential use of MAHMA in the treatment of neurodegenerative disorders, such as Alzheimer's disease. The compound's ability to improve blood flow and modulate immune function could make it a promising candidate for the treatment of these diseases. Additionally, further research is needed to determine the optimal dose and delivery method for MAHMA in various therapeutic applications. Finally, the development of new synthesis methods for MAHMA could improve its availability and facilitate further research.
Synthesemethoden
MAHMA can be synthesized using a variety of methods, including the reaction of 2-hydroxyaniline with morpholine and acetic anhydride. The product is then purified through recrystallization and acidification to obtain the monohydrochloride salt form. The synthesis of MAHMA has been extensively studied, and various modifications to the reaction conditions have been proposed to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
MAHMA has been studied for its potential therapeutic properties in various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders. The nitric oxide donor properties of MAHMA make it a promising candidate for the treatment of diseases that involve impaired nitric oxide signaling. The compound has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, MAHMA has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
143579-12-8 |
|---|---|
Produktname |
4-Morpholineacetamide, N-(2-hydroxyphenyl)-, monohydrochloride |
Molekularformel |
C12H17ClN2O3 |
Molekulargewicht |
272.73 g/mol |
IUPAC-Name |
N-(2-hydroxyphenyl)-2-morpholin-4-ylacetamide;hydrochloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c15-11-4-2-1-3-10(11)13-12(16)9-14-5-7-17-8-6-14;/h1-4,15H,5-9H2,(H,13,16);1H |
InChI-Schlüssel |
ZUDAQHBTOVNAIZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2O.Cl |
Kanonische SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2O.Cl |
Andere CAS-Nummern |
143579-12-8 |
Synonyme |
N-(2-Hydroxyphenyl)-4-morpholineacetamide monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



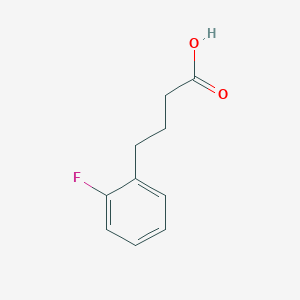
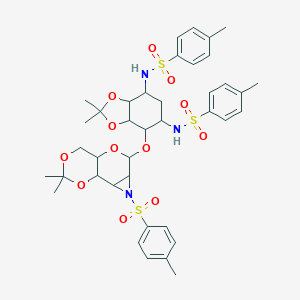
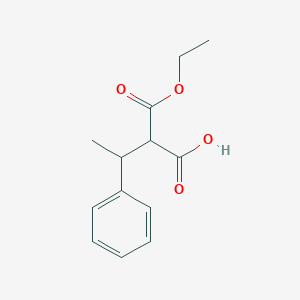
![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)
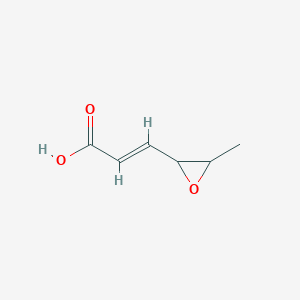
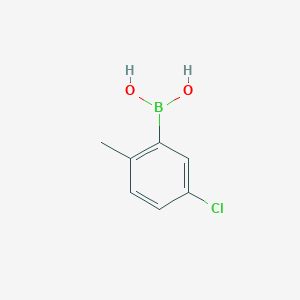
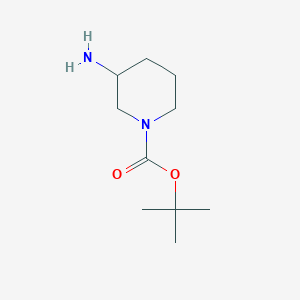
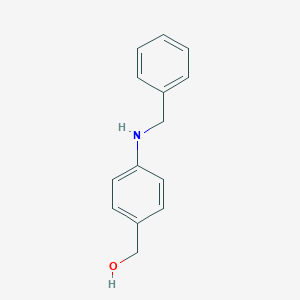
![3,7-Dimethylbenzo[d]isoxazol-6-ol](/img/structure/B116142.png)
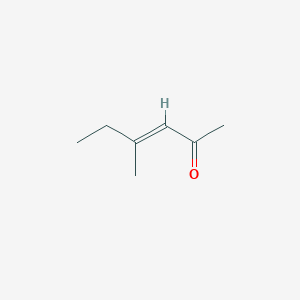
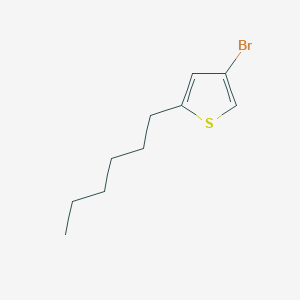
![1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B116147.png)
